![molecular formula C11H11NO5 B1291048 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid CAS No. 916766-99-9](/img/structure/B1291048.png)
3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid
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Overview
Description
“3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid” is a unique chemical compound with the empirical formula C11H11NO5 . It has a molecular weight of 237.21 .
Molecular Structure Analysis
The SMILES string of this compound isOC(=O)c1cc(O)cc(NC(=O)OCC=C)c1
. This indicates that the compound contains a benzoic acid group (OC(=O)c1cc(O)cc(NC(=O)OCC=C)c1) with an amino group (NC(=O)OCC=C) attached to it.
Scientific Research Applications
Antibiotic Production
The compound is a precursor of mC7N units in ansamycin and mitomycin antibiotics . The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of ansamycin and other antibiotics, is reviewed . The AHBA synthase gene also serves as a useful tool in the genetic screening for new ansamycins and other AHBA-derived natural products .
Biosynthesis Pathway
The aminoshikimate pathway of formation of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of ansamycin and other antibiotics, is a key part of the biosynthesis process . This pathway involves genes for kanosamine formation, which have been recruited from other genomes, to provide a nitrogenous precursor .
Enzyme Research
The terminal enzyme of AHBA formation, which catalyzes the aromatization of 5-deoxy-5-amino-3-dehydroshikimic acid, has been purified to homogeneity from Amycolatopsis mediterranei . The enzyme-bound pyridoxal phosphate forms a Schiff’s base with the amino group of 5-deoxy-5-amino-3-dehydroshikimic acid and catalyzes both an a, -dehydration and a stereospecific 1,4-enolization of the substrate .
Genetic Studies
Inactivation of the gene encoding AHBA synthase in the A. mediterranei genome results in loss of rifamycin formation; production of the antibiotic is restored when the mutant is supplemented with AHBA . This makes it a valuable tool for genetic studies.
Environmental Research
Antioxidant Properties
Safety and Hazards
properties
IUPAC Name |
3-hydroxy-5-(prop-2-enoxycarbonylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-2-3-17-11(16)12-8-4-7(10(14)15)5-9(13)6-8/h2,4-6,13H,1,3H2,(H,12,16)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOCYAGTJQROGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1=CC(=CC(=C1)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640482 |
Source
|
Record name | 3-Hydroxy-5-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid | |
CAS RN |
916766-99-9 |
Source
|
Record name | 3-Hydroxy-5-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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